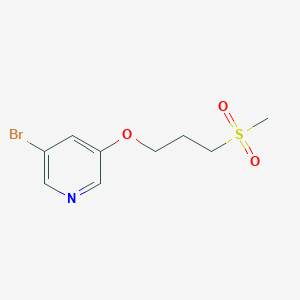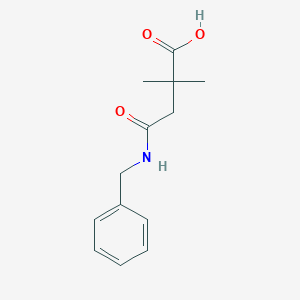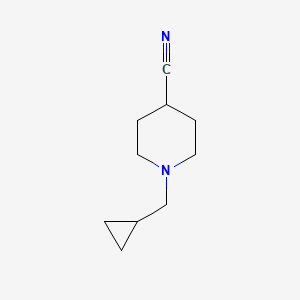
6-Ethanesulfonyl-hexylamin
Übersicht
Beschreibung
6-Ethanesulfonyl-hexylamine is a chemical compound belonging to the class of sulfonamides. It is characterized by its white crystalline solid form and solubility in both water and organic solvents. This compound has garnered significant attention in scientific research due to its potential therapeutic and industrial applications.
Wissenschaftliche Forschungsanwendungen
6-Ethanesulfonyl-hexylamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it has potential therapeutic applications due to its sulfonamide structure, which is known for its antibacterial properties . In medicine, it is being explored for its potential use in drug development and treatment of various diseases. Additionally, in industry, it is used in the production of polymers and other materials .
Wirkmechanismus
Target of Action
6-Ethanesulfonyl-hexylamine is a chemical compound that belongs to the class of sulfonamides. Aliphatic amines, such as n-hexylamine (primary), di-n-hexylamine (secondary) and tri-n-hexylamine (tertiary amine), react with tetrabromophenolphthalein ethyl ester molecules (TBPEH) to form reddish or red-violet charge-transfer complexes (CT complexes) in 1,2-dichloroethane (DCE) . Therefore, it can be inferred that the primary targets of 6-Ethanesulfonyl-hexylamine are likely to be these TBPEH molecules.
Mode of Action
. This interaction could potentially alter the properties of the target molecules, leading to changes in their function or activity.
Action Environment
Therefore, it can be hypothesized that these factors may also influence the action, efficacy, and stability of 6-Ethanesulfonyl-hexylamine
Biochemische Analyse
Biochemical Properties
6-Ethanesulfonyl-hexylamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in the hexosamine biosynthetic pathway (HBP), where it influences the production of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) . This interaction is essential for the biosynthesis of glycoproteins and other glycoconjugates, which are vital for cellular functions.
Cellular Effects
6-Ethanesulfonyl-hexylamine has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the hexosamine biosynthetic pathway, which plays a critical role in cell signaling and metabolic processes . This compound can alter the levels of key metabolites and impact gene expression, leading to changes in cellular behavior.
Molecular Mechanism
The molecular mechanism of 6-Ethanesulfonyl-hexylamine involves its binding interactions with specific biomolecules. It acts as an inhibitor or activator of certain enzymes, depending on the context. For example, it can inhibit the activity of glutamine fructose-6-phosphate amidotransferase (GFAT), the rate-limiting enzyme in the hexosamine biosynthetic pathway . This inhibition leads to a decrease in the production of UDP-GlcNAc, affecting various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Ethanesulfonyl-hexylamine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 6-Ethanesulfonyl-hexylamine remains stable under specific conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound can lead to alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 6-Ethanesulfonyl-hexylamine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic benefits, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that high doses of 6-Ethanesulfonyl-hexylamine can cause hepatotoxicity and other toxic effects in animal models . It is essential to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
6-Ethanesulfonyl-hexylamine is involved in several metabolic pathways, including the hexosamine biosynthetic pathway. It interacts with enzymes such as GFAT and glucosamine-phosphate N-acetyltransferase (GNPNAT), influencing the production of key metabolites like UDP-GlcNAc . These interactions affect metabolic flux and the levels of various metabolites, impacting cellular functions.
Subcellular Localization
6-Ethanesulfonyl-hexylamine exhibits specific subcellular localization, which affects its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in modulating cellular processes and interactions with other biomolecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethanesulfonyl-hexylamine can be achieved through various methods. One notable method involves the use of hydrothermal water, which enables the nucleophilic attack of amines . This method is environmentally friendly and avoids the use of oxidants, catalysts, or multistep processes . Another method involves the oxidation of primary amines using D-amino acid oxidase from porcine kidney . This enzymatic method is efficient and selective for the synthesis of imines from primary amines .
Industrial Production Methods: Industrial production of 6-Ethanesulfonyl-hexylamine typically involves the combination of simple amines with sulfinylamine, allowing for the in situ preparation of reactive alkyl sulfinylamines . This method is advantageous due to its simplicity and efficiency in producing the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Ethanesulfonyl-hexylamine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The compound’s reactivity can be influenced by the presence of carbon dioxide, which forms alkyl-ammonium carbamates and reduces its reactivity against nucleophilic substitution reactions .
Common Reagents and Conditions: Common reagents used in the reactions of 6-Ethanesulfonyl-hexylamine include benzophenone, phenyl isocyanate, and carbon dioxide . The conditions for these reactions often involve specific temperatures and pH levels to achieve optimal yields.
Major Products: The major products formed from the reactions of 6-Ethanesulfonyl-hexylamine include imines, ureas, and carbamates . These products have various applications in different fields, including pharmaceuticals and industrial processes.
Vergleich Mit ähnlichen Verbindungen
Comparison: Compared to other similar compounds, 6-Ethanesulfonyl-hexylamine is unique due to its sulfonamide structure, which imparts specific antibacterial properties . While other amines like hexylamine and octylamine are primarily used as solvents or intermediates in chemical synthesis, 6-Ethanesulfonyl-hexylamine’s therapeutic potential sets it apart .
Eigenschaften
IUPAC Name |
6-ethylsulfonylhexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO2S/c1-2-12(10,11)8-6-4-3-5-7-9/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFXDZTWVPGVER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(Thiophen-3-yl)ethoxy]benzoic acid](/img/structure/B1399953.png)



![4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B1399960.png)
![4-{[(5-Bromopyridin-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B1399961.png)




![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1399970.png)
![2-[(5-Bromopyridin-3-yl)oxy]acetohydrazide](/img/structure/B1399972.png)


